molecular formula C18H19N3O B3009407 (E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one CAS No. 2035036-51-0

(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one

Cat. No.: B3009407
CAS No.: 2035036-51-0
M. Wt: 293.37
InChI Key: ANVYSGHEENSDHO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one features a fused polycyclic heterocyclic core comprising cyclopenta, pyrazolo, and pyrazine rings. While the provided evidence lacks direct data on its synthesis or bioactivity, structural analogs in the literature suggest applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity, due to the prevalence of similar scaffolds in bioactive molecules .

Properties

IUPAC Name

(E)-3-phenyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(10-9-14-5-2-1-3-6-14)20-11-12-21-17(13-20)15-7-4-8-16(15)19-21/h1-3,5-6,9-10H,4,7-8,11-13H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVYSGHEENSDHO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The structure of the compound features a cyclopenta[3,4]pyrazolo framework which is significant in medicinal chemistry due to its diverse biological properties. The structural formula can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

Table 1: Structural Information

PropertyValue
Molecular FormulaC19H22N4O
Molecular Weight318.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its activity is primarily attributed to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This mechanism is similar to that of established chemotherapeutic agents.

Case Study: In Vitro Antitumor Activity

In a study evaluating various pyrazolo derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were recorded as follows:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.45
A5490.42
HeLa0.49

These values indicate that the compound is potent in inhibiting cell proliferation in these cancer types.

The compound's mechanism involves interference with the microtubule assembly process essential for mitosis. It binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest at the G2/M phase.

Apoptotic Induction

Further investigations have shown that treatment with this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells post-treatment.

Table 3: Apoptosis Induction

Treatment Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)
0.52015
1.03525

Other Biological Activities

Apart from its anticancer properties, preliminary studies suggest that the compound may also exhibit anti-inflammatory and analgesic activities. This broad spectrum of activity makes it a candidate for further pharmacological evaluation.

Future Directions

The promising results from initial studies warrant further investigation into the pharmacokinetics and toxicity profiles of this compound. Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate the detailed pathways through which it exerts its biological effects.
  • Structure-Activity Relationship : To optimize the compound for enhanced potency and selectivity.

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The target compound’s cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core distinguishes it from other fused heterocyclic systems. Below is a comparative analysis:

Compound Core Structure Key Substituents
Target Compound Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine Phenyl, enone
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups
Patented pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines Pyrrolo-triazolo-pyrazine Trifluoromethyl cyclohexyloxy, ethyl groups

Key Observations :

  • Electron-Withdrawing Groups: The enone in the target may increase electrophilicity, whereas nitrophenyl and cyano groups in enhance π-π stacking and hydrogen-bonding capabilities.
  • Bulkiness : The trifluoromethyl cyclohexyloxy substituents in confer higher hydrophobicity compared to the phenyl group in the target.

Physicochemical and Bioactivity Profiles

Hypothetical Properties Based on Structural Analogies :

Property Target Compound Compound Patented Compounds
logP Moderate (~3.0–3.5) due to phenyl/enone balance Higher (~4.0–4.5) from nitro/ester groups Very high (>5.0) with trifluoromethyl groups
Solubility Low in water, moderate in DMSO Low (crystalline solid) Extremely low (lipophilic substituents)
Bioactivity Potential kinase inhibition (enone as Michael acceptor) Unclear, but nitro groups may confer cytotoxicity Likely CNS-targeting (bulky, lipophilic motifs)

Mechanistic Insights :

  • The enone moiety in the target could act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes—a trait shared with kinase inhibitors like afatinib .
  • In contrast, the ester and nitro groups in may limit membrane permeability but enhance binding to polar active sites.

Crystallographic and Computational Analysis

The SHELX software suite () is widely used for crystallographic refinement of similar small molecules . For the target compound, SHELXL could resolve its stereochemistry and confirm the (E)-configuration of the enone. Computational modeling (e.g., DFT) might further predict its reactivity and tautomeric preferences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.